1-(3-(Thiophen-3-yl)phenyl)ethanone
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Overview
Description
1-(3-(Thiophen-3-yl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a thiophene ring attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Thiophen-3-yl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For instance, the use of high-purity reagents and controlled reaction temperatures can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Thiophen-3-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted thiophene or phenyl derivatives.
Scientific Research Applications
1-(3-(Thiophen-3-yl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-(Thiophen-3-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
1-(Thiophen-3-yl)ethanone: Shares the thiophene and ethanone groups but lacks the phenyl ring.
1-(4-(Thiophen-2-yl)phenyl)ethanone: Similar structure with the thiophene ring attached at a different position on the phenyl ring.
3-Acetylthiophene: Contains the thiophene ring with an acetyl group but lacks the phenyl ring.
Uniqueness: 1-(3-(Thiophen-3-yl)phenyl)ethanone is unique due to the specific positioning of the thiophene and phenyl rings, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C12H10OS |
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Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-(3-thiophen-3-ylphenyl)ethanone |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-3-2-4-11(7-10)12-5-6-14-8-12/h2-8H,1H3 |
InChI Key |
DZRDRUAIWXDKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CSC=C2 |
Origin of Product |
United States |
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